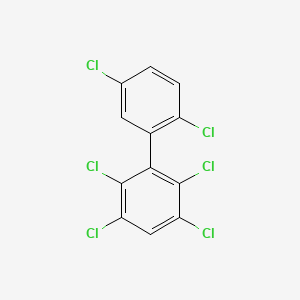

2,2',3,5,5',6-Hexachlorobiphenyl

Descripción general

Descripción

2,2’,3,5,5’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of six chlorine atoms attached to a biphenyl structure. This compound is one of the 209 possible PCB congeners and is known for its persistence in the environment, bioaccumulation in living organisms, and potential toxic effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2’,3,5,5’,6-Hexachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,5,5’,6-Hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health hazards associated with PCBs, their production has been banned in many countries since the late 1970s .

Types of Reactions:

Oxidation: 2,2’,3,5,5’,6-Hexachlorobiphenyl can undergo oxidative degradation, often mediated by enzymes such as cytochrome P450 monooxygenases.

Reduction: This compound can be reduced under specific conditions, leading to the removal of chlorine atoms.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Enzymatic reactions using cytochrome P450.

Reduction: Reducing agents such as sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines

Major Products Formed:

Oxidation: Hydroxylated biphenyl derivatives.

Reduction: Partially dechlorinated biphenyls.

Substitution: Biphenyl derivatives with substituted functional groups

Aplicaciones Científicas De Investigación

Environmental Chemistry

Persistence and Bioaccumulation

2,2',3,5,5',6-Hexachlorobiphenyl has been studied for its environmental fate and transport. Its chemical stability allows it to persist in ecosystems for extended periods, leading to bioaccumulation in the food chain. Research has focused on understanding how this compound interacts with environmental factors and its long-term effects on wildlife and human health .

Analytical Methods

The detection and quantification of this compound in environmental samples are critical for monitoring pollution levels. Various analytical techniques have been developed, including gas chromatography-mass spectrometry (GC-MS), which allows for accurate measurement of PCB concentrations in soil and water samples .

Toxicology

Health Effects

Studies have demonstrated that this compound can disrupt endocrine functions and is associated with neurodevelopmental disorders. Its neurotoxic effects have been particularly noted in developing organisms. The compound interacts with cellular signaling pathways and can affect gene expression related to neurological functions .

Case Studies

Research has highlighted instances where exposure to PCBs led to significant health crises. For example, the contamination of animal feed with PCB mixtures in Belgium resulted in widespread poisoning incidents affecting over 2500 farms . Such case studies underline the importance of monitoring PCB levels in food supplies.

Bioremediation

Efforts are underway to develop bioremediation strategies to clean up environments contaminated with PCBs like this compound. Research focuses on identifying microbial strains capable of degrading PCBs through metabolic processes. These strategies aim to reduce the environmental impact of PCBs by utilizing biological systems to detoxify contaminated sites .

Pharmacokinetics and Metabolism

Metabolic Pathways

The pharmacokinetics of this compound is characterized by its lipophilic nature, leading to accumulation in fatty tissues. Studies have explored how this compound is metabolized in humans and animals, revealing that it undergoes hydroxylation to form various metabolites that may retain toxic properties .

Atropselective Metabolism

Recent research indicates that the metabolism of this compound exhibits atropselectivity—where different atropisomers are metabolized at varying rates. This selectivity can influence the toxicological outcomes associated with exposure to this compound .

Mecanismo De Acción

The toxic effects of 2,2’,3,5,5’,6-Hexachlorobiphenyl are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can alter the expression of various genes involved in xenobiotic metabolism, leading to toxic outcomes. It can also disrupt endocrine functions by interfering with hormone receptors .

Comparación Con Compuestos Similares

- 2,2’,3,3’,5,5’-Hexachlorobiphenyl

- 2,2’,3,4,4’,5’-Hexachlorobiphenyl

- 2,2’,3,3’,4,4’-Hexachlorobiphenyl

Comparison: 2,2’,3,5,5’,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its physical and chemical properties, such as solubility and reactivity. Compared to other hexachlorobiphenyls, it may exhibit different environmental persistence and bioaccumulation potential .

Actividad Biológica

2,2',3,5,5',6-Hexachlorobiphenyl (PCB 151) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential toxicological effects. This article delves into its biological activity, including mechanisms of toxicity, endocrine disruption, and carcinogenic potential.

- Chemical Formula : C12H4Cl6

- Molecular Weight : 360.8 g/mol

- CAS Number : 52663-63-5

- Half-life : Approximately 436.52 days in biological systems .

Toxic Effects

Research has demonstrated that PCB 151 can lead to several toxic effects on living organisms:

- Liver Toxicity : Studies indicate that exposure to PCB 151 results in increased liver weight in rats, which may be indicative of hepatic stress or damage. While immediate toxic effects may not be observed, prolonged exposure could promote tumor growth through disruption of cellular communication and formation of reactive metabolites.

- Cytochrome P450 Activation : PCB 151 has been shown to activate certain cytochrome P450 enzymes across various species. This activation is linked to its role as an environmental contaminant with potential endocrine-disrupting properties .

Endocrine Disruption

PCBs are known for their ability to interfere with hormonal systems. PCB 151 specifically has been implicated in endocrine disruption due to its structural characteristics that allow it to bind to hormone receptors and alter normal hormonal functions. This can lead to various developmental and reproductive issues in wildlife and potentially humans .

Carcinogenic Potential

The carcinogenic risk associated with PCB exposure is well-documented. Limited evidence suggests that PCB 151 may contribute to tumorigenesis through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway. This pathway plays a crucial role in mediating the effects of environmental pollutants on cellular processes related to cancer development .

Case Studies and Research Findings

- Neurodevelopmental Effects : A study investigating the neurotoxic effects of PCBs found that exposure to PCB 151 could lead to alterations in dopaminergic cell function. The study noted interindividual differences in metabolism which may influence neurotoxic outcomes .

- Gene Expression Studies : In a study assessing gene expression related to PCB exposure in wildlife, significant correlations were found between PCB concentrations and altered expression of genes involved in liver function and detoxification pathways. These findings underscore the impact of PCB 151 on biological systems at the molecular level .

Table 1: Summary of Biological Effects of PCB 151

Table 2: Gene Expression Changes Associated with PCB Exposure

Análisis De Reacciones Químicas

Hydroxylation via Cytochrome P450 Enzymes

PCB 151 undergoes enzymatic hydroxylation mediated by cytochrome P450 (CYP) enzymes, particularly in biological systems. Hydroxylation typically occurs at position 4 or position 5 on the less chlorinated ring due to steric and electronic factors .

Key Findings:

-

Metabolites : Primary metabolites include 4-hydroxy-PCB 151 and 5-hydroxy-PCB 151 .

-

Enzyme Specificity : CYP2B isoforms dominate the hydroxylation process, with minor contributions from CYP1A and CYP3A subfamilies .

-

Species Variability : Hydroxylation rates differ across species due to variations in CYP enzyme expression .

Table 1: Hydroxylation Products of PCB 151

| Metabolite | Position Hydroxylated | Enzyme Involved | Reference |

|---|---|---|---|

| 4-hydroxy-PCB 151 | Para | CYP2B6 | |

| 5-hydroxy-PCB 151 | Meta | CYP1A2 |

Oxidative Degradation

Oxidation of PCB 151 occurs under strong acidic or basic conditions, leading to cleavage of the biphenyl ring:

Mechanism :

-

Radical-mediated attack on the biphenyl core.

-

Sequential dechlorination and ring opening.

Reductive Dechlorination

Reduction reactions remove chlorine atoms via electron transfer:

-

Agents : Zero-valent iron (ZVI), sodium borohydride, or microbial consortia .

-

Pathways : Preferential removal of meta and para chlorines over ortho substituents .

Table 2: Dechlorination Efficiency Under Different Conditions

| Condition | Chlorines Removed | Major Product | Reference |

|---|---|---|---|

| ZVI (pH 4) | 2 Cl (positions 3,5) | Tetrachlorobiphenyl | |

| Anaerobic Microbes | 1 Cl (position 5) | Pentachlorobiphenyl |

Nucleophilic Substitution

Chlorine atoms in PCB 151 undergo substitution with nucleophiles (e.g., OH⁻, NH₃):

-

Reagents : Aqueous hydroxide, amines, or thiols.

-

Sites : Less hindered positions (e.g., para to adjacent chlorines).

Example Reaction:

Thermal Decomposition

At elevated temperatures (>500°C), PCB 151 decomposes into hazardous byproducts:

Table 3: Thermal Degradation Byproducts

| Temperature (°C) | Major Byproduct | Yield (%) | Reference |

|---|---|---|---|

| 550 | 2,3,7,8-TCDF | 12 | |

| 600 | 1,2,3,7,8-PeCDF | 8 |

Propiedades

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-5-1-2-7(14)6(3-5)10-11(17)8(15)4-9(16)12(10)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCLFIWDCYOTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074160 | |

| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-63-5 | |

| Record name | PCB 151 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,5',6-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,5',6'-Hexachloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,5,5',6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R846435E65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2,2′,3,5,5′,6-Hexachlorobiphenyl (M-1) is a key metabolite identified during the in vitro metabolism of 2,2′,3,4′,5,5′,6-heptachlorobiphenyl (CB187) by liver microsomes, particularly in guinea pigs. [] The study highlights that the formation of M-1 is significantly increased in guinea pig liver microsomes treated with phenobarbital (PB), a cytochrome P450 (CYP) inducer. [] This suggests that specific CYP enzymes, particularly CYP2B18 in guinea pigs, play a crucial role in the metabolic pathway of CB187, leading to the formation of M-1. [] Understanding the metabolic products of CB187, such as M-1, is crucial for understanding the compound's overall toxicity and environmental fate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.